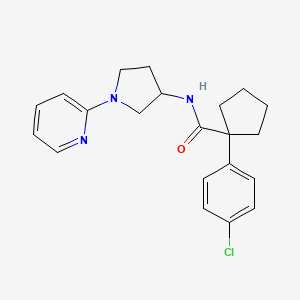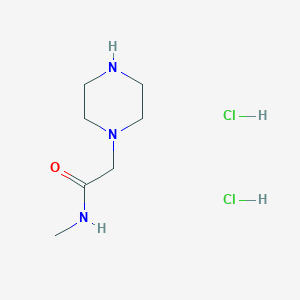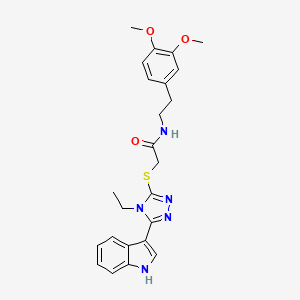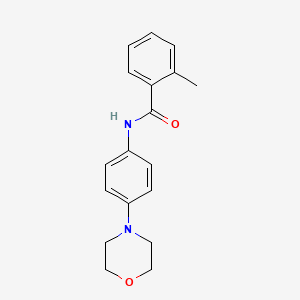
1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide, also known as CPPC, is a synthetic compound that has been widely used in scientific research. CPPC is a potent and selective inhibitor of the protein kinase C (PKC) family, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
Synthesis and Molecular Insight
A study by Barakat et al. (2020) discusses the one-pot synthesis of enaminones, including a compound similar to 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide. This process involves a reaction yielding the required enaminones with no need for column purification, offering a streamlined synthesis approach. This research contributes to understanding the chemical features and synthesis of similar compounds through NMR and X-ray diffraction techniques (Barakat et al., 2020).
Spectroscopic Studies for Identification
Nycz et al. (2016) conducted a study involving the identification of novel hydrochloride salts of cathinones, including a compound structurally similar to our compound of interest. Through GC-MS, IR, NMR, and X-ray diffraction methods, they examined the properties of these compounds, contributing to the broader understanding of spectroscopic techniques for compound identification (Nycz et al., 2016).
Antioxidant Properties
Research by Bekircan et al. (2008) explored the synthesis of new derivatives similar to the compound , with a focus on their antioxidant and antiradical activities. This highlights the potential of these compounds in applications requiring antioxidant properties (Bekircan et al., 2008).
Anticancer and Antimicrobial Potential
Katariya et al. (2021) synthesized compounds incorporating structures related to this compound and evaluated their anticancer and antimicrobial activities. This study showcases the potential therapeutic applications of such compounds in treating cancer and microbial infections (Katariya et al., 2021).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-17-8-6-16(7-9-17)21(11-2-3-12-21)20(26)24-18-10-14-25(15-18)19-5-1-4-13-23-19/h1,4-9,13,18H,2-3,10-12,14-15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVADGKSLFZGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2357794.png)
![(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B2357795.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![Ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2357799.png)
![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2357801.png)


![2-Methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2357805.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2357808.png)

![3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2357812.png)